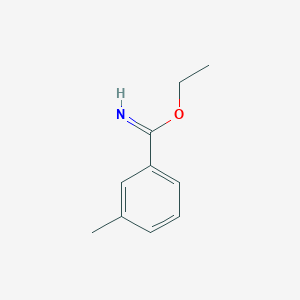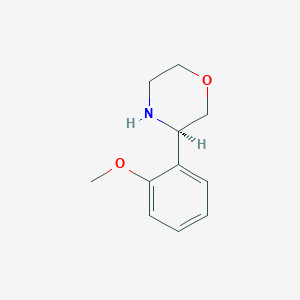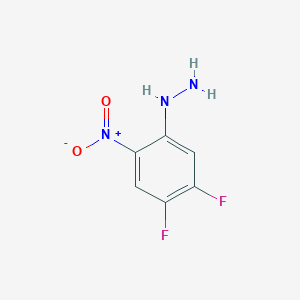
(4,5-Difluoro-2-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5-Difluoro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5F2N3O2. It is characterized by the presence of two fluorine atoms, a nitro group, and a hydrazine moiety attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Difluoro-2-nitrophenyl)hydrazine typically involves the reaction of 4,5-difluoro-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5-Difluoro-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophilic reagents under basic conditions.
Major Products Formed
Reduction: The major product is (4,5-diamino-2-nitrophenyl)hydrazine.
Substitution: The major products depend on the nucleophile used; for example, methoxy-substituted derivatives can be formed with sodium methoxide.
Applications De Recherche Scientifique
(4,5-Difluoro-2-nitrophenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of (4,5-Difluoro-2-nitrophenyl)hydrazine is not well-documented. its chemical reactivity is primarily influenced by the presence of the nitro group, fluorine atoms, and the hydrazine moiety. These functional groups can participate in various chemical reactions, leading to the formation of different products with potential biological or material applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5-Difluoro-2-nitroaniline): Similar structure but lacks the hydrazine moiety.
(4,5-Difluoro-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(4,5-Difluoro-2-nitrophenyl)hydrazine is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C6H5F2N3O2 |
|---|---|
Poids moléculaire |
189.12 g/mol |
Nom IUPAC |
(4,5-difluoro-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5F2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2 |
Clé InChI |
IFRMXHDQYHWYQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


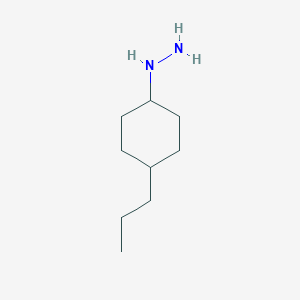

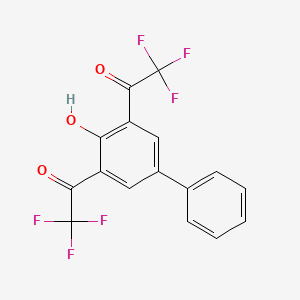
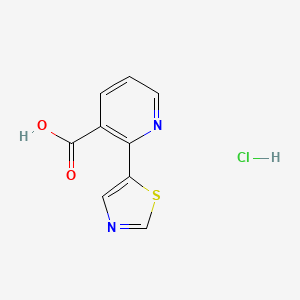
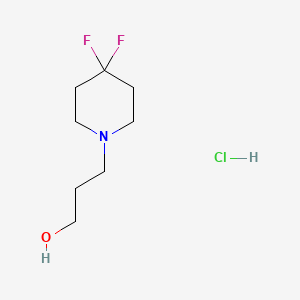


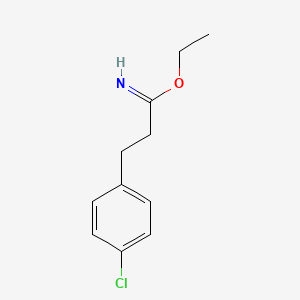
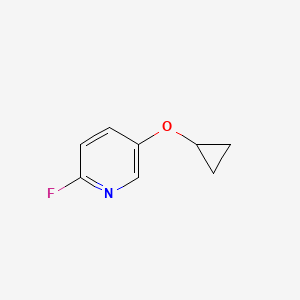

![rel-6-[(1R,2R,4R,5R)-4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hex-2-yl]-7-methoxy-2H-1-benzopyran-2-one](/img/structure/B12441224.png)
![1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12441230.png)
